molecular formula C20H22N2O3 B5572373 [1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid

[1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid

Cat. No. B5572373
M. Wt: 338.4 g/mol
InChI Key: AAUIVFOUVNJWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid, also known as BOPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BOPA is a piperazine derivative that has been synthesized through a number of different methods. In

Scientific Research Applications

Antibacterial and Biofilm Inhibition

Research on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has shown promising antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans. These compounds have demonstrated potent biofilm inhibition activities, with compound 5e displaying exceptional inhibitory activity against MRSA and VRE bacterial strains. The study underscores the potential of piperazine-linked compounds in combating bacterial infections and biofilm-related issues (Mekky & Sanad, 2020).

Crystallography and Coordination Polymers

The reaction of aminophosphinic acid with metal chlorides has yielded isostructural compounds featuring 1,4-bis{[hydroxy(phenyl)phosphoryl]methyl}piperazine-1,4-diium with cadmium and cobalt analogs. This research contributes to the understanding of the structural chemistry of piperazine derivatives and their coordination polymers, offering insights into their potential applications in material science and catalysis (Du & Wang, 2013).

Ferroelectric Properties and Data Storage

A novel 3D coordination polymer based on a piperazine derivative has exhibited ferroelectric properties with significant electric hysteresis loop, suggesting its utility in high-density data storage applications. This compound demonstrates a remnant polarization and a coercive field indicative of its potential in electronic devices and memory storage technologies (Ahmad et al., 2014).

Synthesis and Chemical Reactivity

The synthesis and characterization of novel dihydropyrimidinone derivatives containing a piperazine/morpholine moiety have been explored, highlighting efficient methods for creating compounds with potential pharmacological applications. This research provides a foundation for the development of new therapeutic agents leveraging the chemical reactivity of piperazine derivatives (Bhat et al., 2018).

Sulfomethylation and Derivative Formation

The sulfomethylation of piperazine and polyazamacrocycles has opened new routes to the synthesis of mixed-side-chain macrocyclic chelates. This process facilitates the creation of diverse functionalized derivatives, expanding the toolkit for chemical synthesis and potential medical imaging applications (van Westrenen & Sherry, 1992).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to handle this chemical with appropriate safety measures.

properties

IUPAC Name

2-[1,4-bis(4-methylphenyl)-3-oxopiperazin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-3-7-16(8-4-14)21-11-12-22(17-9-5-15(2)6-10-17)20(25)18(21)13-19(23)24/h3-10,18H,11-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUIVFOUVNJWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C(=O)C2CC(=O)O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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